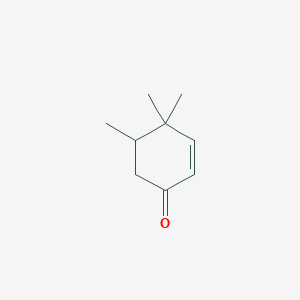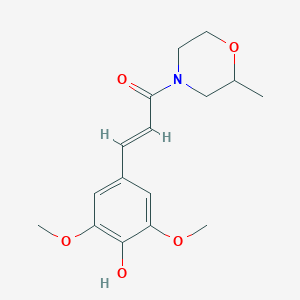
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- involves the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer progression. It has been shown to modulate the expression of genes involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has been shown to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to reduce oxidative stress and inflammation in various cell types and animal models. Additionally, it has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-. These include further studies to determine its optimal dosage and administration route, the development of novel therapeutic agents based on its structure, and the identification of new targets and pathways for its therapeutic effects. Additionally, there is a need for further studies to determine its potential toxicity and safety profile in humans.
Conclusion:
In conclusion, Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- is a promising compound for the development of novel therapeutic agents for various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for further research. However, further studies are needed to determine its optimal dosage and administration route, potential toxicity, and safety profile in humans.
Méthodes De Synthèse
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- can be synthesized through a multi-step process involving the condensation of 3,5-dimethoxy-4-hydroxycinnamic acid with morpholine and subsequent reduction of the resulting product. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.
Propriétés
Numéro CAS |
16562-71-3 |
|---|---|
Nom du produit |
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- |
Formule moléculaire |
C16H21NO5 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO5/c1-11-10-17(6-7-22-11)15(18)5-4-12-8-13(20-2)16(19)14(9-12)21-3/h4-5,8-9,11,19H,6-7,10H2,1-3H3/b5-4+ |
Clé InChI |
MHFGOMQNFJVNKY-SNAWJCMRSA-N |
SMILES isomérique |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
SMILES canonique |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



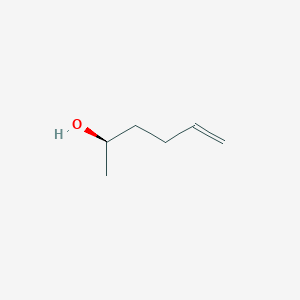
![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
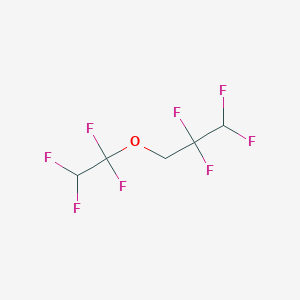

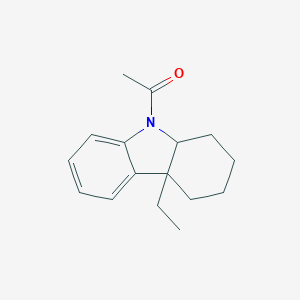
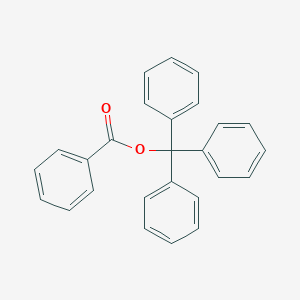
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)


![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
